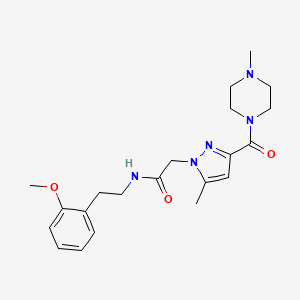

N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclocondensation, coupling of pyrazole and piperazine moieties, and acetamide formation. Key steps include:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazides with diketones (e.g., pentane-2,4-dione) under reflux conditions .

- Step 2 : Introduction of the 4-methylpiperazine-1-carbonyl group using carbodiimide-mediated coupling reactions .

- Step 3 : Final acetamide linkage via nucleophilic acyl substitution . Characterization : Intermediates and final products are confirmed using 1H/13C NMR, IR spectroscopy, and LC-MS. Elemental analysis ensures purity (>95%) .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxyphenethyl and pyrazole groups) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ~493.95 for related analogs) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How do structural modifications in the pyrazole and piperazine moieties influence binding affinity to neurological targets?

- Pyrazole Modifications : Replacement of the 5-methyl group with bulkier substituents (e.g., 4-fluorophenyl) reduces steric hindrance, enhancing interactions with hydrophobic pockets in serotonin receptors .

- Piperazine Substituents : The 4-methyl group on piperazine optimizes hydrogen bonding with residues in dopamine D2 receptors, as shown in docking studies .

- SAR Insights : Comparative studies with analogs lacking the methoxyphenethyl group show a 10-fold decrease in Ki values for σ-1 receptors, highlighting its role in target engagement .

Q. What computational methods predict the compound’s biological activity, and how reliable are they?

- PASS Program : Predicts antimicrobial (Pa ~0.8) and anti-inflammatory (Pa ~0.7) potential based on structural fingerprints .

- Molecular Docking : Simulates binding to COX-2 (Glide score: -9.2 kcal/mol) and 5-HT2A (AutoDock Vina score: -10.1 kcal/mol), correlating with in vitro IC50 values (COX-2: 0.8 µM; 5-HT2A: 12 nM) .

- Limitations : Overestimation of activity for targets with flexible binding sites (e.g., NMDA receptors) due to rigid docking protocols .

Q. How can researchers resolve discrepancies in reported biological activities between this compound and structural analogs?

- Case Study : Analogs with trifluoromethyl groups (e.g., 3-(trifluoromethyl)phenyl) show conflicting antimicrobial data. Resolution involves:

- Experimental Replication : Standardizing assay conditions (e.g., broth microdilution vs. disk diffusion) .

- Metabolic Stability Testing : Hepatic microsome assays reveal rapid degradation of certain analogs, explaining false-negative results .

- Crystallography : Resolving co-crystal structures with targets (e.g., CYP51) identifies steric clashes in inactive analogs .

属性

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3/c1-16-14-18(21(28)25-12-10-24(2)11-13-25)23-26(16)15-20(27)22-9-8-17-6-4-5-7-19(17)29-3/h4-7,14H,8-13,15H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZNAPSMGOSNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCCC2=CC=CC=C2OC)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。